molecular formula C13H27N3 B1426905 2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine CAS No. 957134-48-4

2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine

Cat. No. B1426905
CAS RN: 957134-48-4
M. Wt: 225.37 g/mol
InChI Key: QWBGPJUTFIXFPE-UHFFFAOYSA-N
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Description

“2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine” is an organic compound with the molecular formula C13H27N3 . It has a molecular weight of 225.38 . The compound appears as a liquid at room temperature .


Molecular Structure Analysis

The InChI string for “2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine” is InChI=1S/C13H27N3/c1-15-8-5-13(6-9-15)16-10-3-12(2-7-14)4-11-16/h12-13H,2-11,14H2,1H3 . The SMILES string is CN1CCC(CC1)N2CCC(CC2)CCN .

Scientific Research Applications

Pharmaceutical Industry

Piperidines, which include “2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Drug Design

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological Evaluation

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Inhibitors of 17-HSD1

“2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine” is used in the preparation of Pyrazolo Estratrienes as inhibitors of 17-HSD1 .

Life Science Research

“2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine” is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products . American Elements supplies life science materials in most volumes including bulk quantities and also can produce materials to customer specifications .

Chemical Synthesis

“2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine” is a chemical compound that can be used in various chemical reactions . It can be used in the synthesis of other chemical compounds, contributing to the advancement of chemical research .

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, causes skin burns, and is harmful if inhaled . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and seeking medical attention if exposure occurs .

properties

IUPAC Name

2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3/c1-15-8-5-13(6-9-15)16-10-3-12(2-7-14)4-11-16/h12-13H,2-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBGPJUTFIXFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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